KL001 (309928-48-1) | Differential Target Engagement Potency in U2OS Circadian Reporter Assays
KL001 demonstrates distinct potency for stabilizing CRY proteins as measured by reduction in circadian transcription amplitude. In U2OS cells harboring Bmal1-dLuc and Per2-dLuc reporters, KL001 exhibits an IC50 of 14 μM for Bmal1 promoter activity reduction and 0.82 μM for Per2 promoter activity reduction, representing an approximately 17-fold higher potency for Per2-driven transcription compared to Bmal1-driven transcription [1]. This differential potency profile distinguishes KL001 from more potent derivatives such as KL044, which exhibits roughly tenfold higher overall potency than KL001 in circadian reporter assays [2].
| Evidence Dimension | Circadian transcription amplitude reduction (IC50) |
|---|---|
| Target Compound Data | Bmal1-dLuc IC50 = 14 μM; Per2-dLuc IC50 = 0.82 μM |
| Comparator Or Baseline | KL044: log(EC50[M]) = –7.32 (agonist) with ~10-fold higher potency than KL001 |
| Quantified Difference | 17-fold difference between Per2 and Bmal1 potency for KL001; KL044 exhibits ~10× greater overall potency |
| Conditions | Human U2OS osteosarcoma cells transfected with Bmal1-dLuc or Per2-dLuc luciferase circadian reporters |
Why This Matters
Researchers must select KL001 over KL044 when lower-potency CRY stabilization is required to avoid complete circadian disruption, or when differential promoter-specific effects are relevant to the experimental hypothesis.
- [1] Miller S, Hirota T. Table 1: Pharmacological agents targeting the circadian clock. In: Circadian Clocks: Methods and Protocols. PMC7717701. 2020. View Source
- [2] Lee JW, Hirota T, Kumar A, Kim NJ, Irle S, Kay SA. Development of Small-Molecule Cryptochrome Stabilizer Derivatives as Modulators of the Circadian Clock. ChemMedChem. 2015;10(9):1489-1497. View Source
